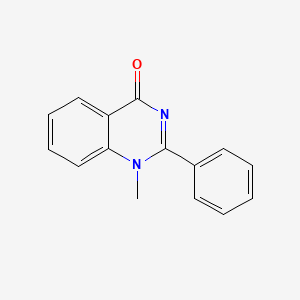

1-Methyl-2-phenylquinazolin-4(1H)-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is of immense interest due to its wide array of pharmacological activities. rsc.org Derivatives of this core structure have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral properties, among others. researchgate.netnih.gov This diverse biological profile has made the quinazolinone nucleus a focal point for the development of new therapeutic agents. nih.gov The versatility of its synthesis allows for the creation of large libraries of structurally diverse molecules, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The significance of this scaffold is further highlighted by the existence of several approved drugs that contain the quinazoline (B50416) or quinazolinone moiety, such as gefitinib, an anticancer agent. researchgate.net The stability of the quinazolinone ring system to metabolic degradation, coupled with its ability to interact with various biological targets, solidifies its importance in medicinal chemistry.

Classification and Structural Features of Quinazolin-4(1H)-one Derivatives

Quinazolin-4(1H)-ones are a class of bicyclic heterocyclic compounds. The core structure consists of a pyrimidine ring fused to a benzene ring, with a carbonyl group at the C-4 position and a nitrogen atom at the N-1 position. The "(1H)" designation indicates the position of the hydrogen atom on the nitrogen in the parent structure.

Derivatives of quinazolin-4(1H)-one are classified based on the nature and position of substituents on the bicyclic ring system. Key positions for substitution that significantly influence the molecule's properties include the N-1, C-2, N-3, and various positions on the fused benzene ring.

1-Methyl-2-phenylquinazolin-4(1H)-one is characterized by:

A methyl group (CH3) at the N-1 position .

A phenyl group (C6H5) at the C-2 position .

This specific substitution pattern distinguishes it from other isomers and derivatives, such as those with substituents at the N-3 position or different groups at the C-2 position. The presence of the methyl group at N-1 can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. The phenyl group at C-2 is a common feature in many biologically active quinazolinones and is known to be a key determinant of their pharmacological effects.

Table 1: Structural Features of this compound

| Feature | Description |

| Core Scaffold | Quinazolin-4(1H)-one |

| Substituent at N-1 | Methyl (CH3) |

| Substituent at C-2 | Phenyl (C6H5) |

| Molecular Formula | C15H12N2O |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 22686-80-2 |

Position of this compound within the Quinazolinone Chemical Space

The vast chemical space of quinazolinones is populated by a multitude of derivatives with diverse substitution patterns. This compound occupies a specific niche within this space, defined by its N-1 methylation and C-2 phenylation.

The majority of research on 2-phenylquinazolin-4-ones has focused on derivatives with substitution at the N-3 position. These N-3 substituted analogues have been extensively studied for their hypnotic, sedative, and anticonvulsant activities. In contrast, N-1 substituted derivatives like this compound are less explored, representing an area with potential for novel discoveries.

The methylation at the N-1 position prevents the formation of certain intermolecular interactions that are possible in N-1 unsubstituted or N-3 substituted counterparts, which could lead to a different pharmacological profile. The exploration of such less-common substitution patterns is crucial for a comprehensive understanding of the quinazolinone scaffold's potential in drug discovery.

Historical Context and Evolution of Quinazolinone Research

The history of quinazolinone research dates back to the late 19th century. The first synthesis of a quinazoline derivative was reported in 1869. rsc.org However, it was in the mid-20th century that the therapeutic potential of quinazolinones began to be recognized, with the discovery of the sedative-hypnotic properties of methaqualone, a 2-methyl-3-aryl-quinazolin-4(1H)-one.

Since then, research into quinazolinones has evolved significantly. Early studies were often focused on their central nervous system effects. However, in recent decades, the focus has broadened to include a wide range of other therapeutic areas, most notably oncology. The discovery of quinazoline-based tyrosine kinase inhibitors has been a major milestone in cancer therapy. nih.gov

The evolution of synthetic methodologies, including the development of more efficient and environmentally friendly "green" synthesis approaches, has further propelled the field forward, enabling the creation of more complex and diverse quinazolinone derivatives. nih.gov

Current Research Trends and Future Prospects for this compound and its Analogues

Current research on quinazolinone derivatives is largely driven by the quest for new and improved therapeutic agents. Key trends include the development of potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. mdpi.com

For analogues of this compound, several research avenues hold promise:

Anticancer Drug Discovery: Given that many 2-phenylquinazolin-4(3H)-one derivatives exhibit cytotoxic activity against various cancer cell lines, it is plausible that this compound and its analogues could also possess anticancer properties. Future research could involve screening this compound and its derivatives against a panel of cancer cell lines and investigating their mechanism of action, for instance, as potential kinase inhibitors.

Enzyme Inhibition: The quinazolinone scaffold is known to be a versatile platform for designing enzyme inhibitors. Investigating the inhibitory potential of this compound against various enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX) involved in inflammation, could be a fruitful area of research.

Development of Novel Synthetic Methodologies: While general methods for the synthesis of quinazolinones are well-established, the development of novel, efficient, and stereoselective methods for the synthesis of N-1 substituted derivatives like this compound remains an active area of research in organic synthesis.

Exploration of Other Biological Activities: The broad spectrum of biological activities associated with the quinazolinone scaffold suggests that this compound and its analogues could have other, as-yet-undiscovered pharmacological properties. Screening for activities such as antimicrobial, antiviral, or neuroprotective effects could unveil new therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHWVOHANMURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Phenylquinazolin 4 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Methyl-2-phenylquinazolin-4(1H)-one, ¹H NMR provides specific information about the chemical environment of its hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The spectrum displays characteristic signals that confirm the arrangement of protons on the quinazolinone core and the phenyl substituent. A singlet peak observed at approximately 3.64 ppm is indicative of the three protons of the methyl group attached to the nitrogen at position 1 (N1). The aromatic region of the spectrum shows a complex pattern of signals between 7.55 and 8.13 ppm. Specifically, a doublet at 8.13 ppm corresponds to the proton at position 5 of the quinazolinone ring, while multiplets and a triplet between 7.55 and 7.88 ppm represent the remaining protons of the fused benzene (B151609) ring and the phenyl group at position 2.

Detailed assignments from a 400 MHz spectrum in DMSO-d6 are as follows: a doublet of doublets at 8.13 ppm (1H), a triplet at 7.88 ppm (1H), a doublet at 7.76 ppm (1H), a multiplet from 7.70-7.68 ppm (2H), a multiplet from 7.59-7.55 ppm (4H), and the N-methyl singlet at 3.64 ppm (3H).

¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not available in the reviewed literature, analysis of closely related analogues like 3-methyl-2-phenylquinazolin-4(3H)-one shows characteristic signals for the carbonyl carbon (C4) around 162 ppm, carbons of the phenyl ring between 128-131 ppm, and the N-methyl carbon at approximately 34 ppm. It is expected that this compound would present a similar, though distinct, ¹³C NMR profile.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.13 | Doublet (d) | 1H | H-5 | |

| 7.88 | Triplet (t) | 1H | Aromatic H | |

| 7.76 | Doublet (d) | 1H | Aromatic H | |

| 7.70-7.68 | Multiplet (m) | 2H | Phenyl H | |

| 7.59-7.55 | Multiplet (m) | 4H | Phenyl/Aromatic H | |

| 3.64 | Singlet (s) | 3H | N-CH₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. While a specific mass spectrum for this compound (CAS 22686-80-2) is not detailed in the available scientific literature, its molecular formula is established as C₁₅H₁₂N₂O. This corresponds to a precise molecular weight of 236.27 g/mol . HRMS analysis of related quinazolinone derivatives is routinely used to confirm the elemental composition with high accuracy, a critical step in confirming the identity of newly synthesized compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most characteristic feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group at C4, typically observed in the range of 1660-1700 cm⁻¹. Other expected signals include absorptions for aromatic C-H stretching above 3000 cm⁻¹, C=N stretching around 1580-1620 cm⁻¹, and C-H bending vibrations. Although a published spectrum for this specific compound is not available, data from numerous analogues like 2-methyl-3H-quinazolin-4-one derivatives show these characteristic bands, which are crucial for confirming the presence of the quinazolinone core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for characterizing conjugated systems. The extended π-system of the quinazolinone ring system in this compound is expected to produce distinct absorption bands in the UV region. Studies on related quinazolinone compounds often report absorption maxima that are used to monitor reaction progress or study interactions with biological targets. While a specific UV-Vis spectrum for this compound is not documented in the searched literature, its chromophore is expected to exhibit absorptions characteristic of its complex aromatic structure.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published reports detailing the single-crystal X-ray structure of this compound. However, crystallographic studies on numerous analogues, such as 2-methylquinazolin-4(3H)-one hydrochloride, reveal that the quinazolinone ring system is essentially planar. Such analyses are fundamental for understanding the precise molecular geometry and packing interactions in the crystalline state.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound by measuring changes in mass and heat flow as a function of temperature. This information reveals decomposition temperatures and the nature of thermal events (e.g., melting, decomposition). No specific TGA or DTA data for this compound has been reported in the surveyed literature. However, thermal analyses of similar heterocyclic compounds are routinely performed to establish their thermal stability, which is a critical parameter for material science and pharmaceutical applications. For example, TGA/DTA studies on pyridazinone derivatives have shown that such compounds can be stable up to their melting point.

Computational Chemistry and in Silico Modeling of 1 Methyl 2 Phenylquinazolin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of quinazolinone derivatives. nih.govresearchgate.net DFT methods are used to optimize the ground-state geometry of the molecules and to calculate various electronic properties that govern their chemical behavior. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.govmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In quinazolinone derivatives, the HOMO is often distributed over the π-system of the rings, while the LUMO densities are typically located on the carbon atoms of the phenyl and quinazolinone rings. mdpi.com This distribution indicates that electronic transitions are primarily of the π-π* type. mdpi.com Analysis of the molecular electrostatic potential (MEP) further helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net

Table 1: Significance of Frontier Molecular Orbital Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy value indicates a greater tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value indicates a greater tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (E_LUMO - E_HOMO). | A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov |

Computational methods are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for the structural elucidation of newly synthesized compounds. nih.govresearchgate.net For quinazolinone derivatives, calculated 1H and 13C NMR spectra have shown good agreement with experimental data. mdpi.com For instance, in related quinazolin-4-one structures, aromatic protons are typically observed in the δH = 8.23–6.86 ppm range, while carbonyl carbons appear around δC = 167.53–160.22 ppm. mdpi.com The accuracy of these predictions can be enhanced using advanced computational models and machine learning approaches. nih.gov

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to understand ligand-target interactions and to estimate the binding affinity. For the quinazolinone scaffold, docking studies have been performed against a variety of biological targets, particularly protein kinases, which are often implicated in cancer. ijlpr.comresearchgate.net

Common targets for quinazolinone derivatives include Epidermal Growth Factor Receptor (EGFR), dihydrofolate reductase (DHFR), and various kinases such as P38 alpha, ACVR1 (ALK2), and CDK2. ijlpr.comnih.govnih.gov These studies reveal that quinazolinones typically form hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the active site of these proteins. mdpi.comnih.gov For example, derivatives have shown hydrogen bonding with residues like Tyr355 and Arg120 in the active site of COX-2. mdpi.com The binding affinity, often expressed as a docking score, helps in ranking potential inhibitors for further investigation. ijlpr.com

Table 2: Potential Protein Targets for Quinazolinone Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Interactions Observed | Reference |

|---|---|---|---|

| ACVR1 (ALK2) Kinase | Cancer | Hydrogen bonding, hydrophobic interactions | ijlpr.com |

| P38alpha Kinase | Cancer | Hydrogen bonding, hydrophobic interactions | ijlpr.com |

| Dihydrofolate Reductase (DHFR) | Cancer | Good correlation between experimental activity and calculated binding affinity. | nih.gov |

| EGFR Tyrosine Kinase | Cancer | Interactions with the ATP binding site. | researchgate.net |

| CDK2 Kinase | Cancer | Conventional hydrogen bonds with residues like Leu83 and Glu12. | nih.gov |

| COX-2 | Inflammation, Cancer | H-bond interactions with Tyr355 and Arg120; pi-pi interactions. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.commdpi.com MD simulations provide insights into the conformational dynamics of the complex and the persistence of key interactions, such as hydrogen bonds. nih.gov For quinazolinone derivatives, MD simulations have been used to confirm the stability of their complexes with targets like PARP and various kinases. mdpi.comnih.gov The stability is typically evaluated by monitoring parameters like the root mean square deviation (RMSD) and the radius of gyration (Rg) of the complex. Minimal fluctuations in these values over the simulation period indicate a stable binding mode. mdpi.com

In Silico Pharmacokinetic and ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and safety properties of a compound. dergipark.org.trnih.gov Various computational tools are used to estimate properties based on the molecule's structure. researchgate.net Studies on quinazolinone derivatives have predicted favorable drug-like properties, including compliance with Lipinski's rule of five, which suggests good potential for oral bioavailability. researchgate.net Predictions often indicate high human oral absorption, low blood-brain barrier (BBB) permeability, and a lack of hepatotoxicity or mutagenicity for many derivatives. mdpi.comnih.gov

Table 3: Representative In Silico ADMET Profile for Quinazolinone Derivatives

| Parameter | Predicted Property/Value | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant (0 violations) | Indicates good "drug-likeness" and potential for oral bioavailability. | researchgate.net |

| Human Oral Absorption | High (e.g., >90%) | Suggests the compound is well-absorbed from the gastrointestinal tract. | mdpi.comnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low to moderate | Indicates a lower likelihood of central nervous system side effects. | mdpi.comnih.gov |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Suggests a lower risk of liver damage. | mdpi.com |

| Ames Mutagenicity | Predicted to be non-mutagenic | Suggests a lower risk of causing genetic mutations. | mdpi.com |

| Caco-2 Permeability | High | Indicates high intestinal absorption. | mdpi.com |

Pharmacophore Modeling and Target Prediction Approaches

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For quinazoline-based compounds, pharmacophore models have been successfully generated, particularly for EGFR inhibitors. researchgate.net A typical model for EGFR inhibition might include features such as hydrogen bond acceptors and aromatic rings, which are crucial for interaction with the kinase's active site. These models are then used as 3D queries to screen large compound libraries for new potential inhibitors, guiding the design of novel and more potent molecules. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Phenylquinazolin 4 1h One

Reaction Kinetics and Proposed Mechanisms (e.g., Desulfurization)

The formation of 1-methyl-2-phenylquinazolin-4(1H)-one and its substituted derivatives can be achieved through the desulfurization of the corresponding 1-methyl-2-phenylquinazoline-4(1H)-thione. Kinetic studies of this reaction in sodium methoxide (B1231860) solutions have revealed a two-step mechanism. cas.czresearchgate.net

The initial step is a rapid process involving the removal of sulfur as a hydrosulfide (B80085) ion (SH⁻). cas.czresearchgate.net This is followed by a much slower second step, which involves the transformation of a proposed intermediate into the final this compound product. cas.cz The rate of this second step is noted to be almost independent of the concentration of water present in the methanol (B129727) solvent. cas.czresearchgate.net

At lower concentrations of methoxide, the rate of the first step shows a linear increase. cas.czresearchgate.net However, as the methoxide concentration becomes higher, a gradual decrease in the reaction rate is observed. cas.czresearchgate.net Based on these kinetic dependencies, a detailed mechanism for both stages of the desulfurization process has been proposed. cas.cz

Table 1: Kinetic Observations in the Desulfurization of 1-Methyl-2-phenylquinazoline-4(1H)-thiones

| Reaction Step | Reactant Concentration | Observed Rate Dependence | Reference |

|---|---|---|---|

| Step 1 (Sulfur Removal) | Low [CH₃O⁻] | Rate increases linearly | cas.czresearchgate.net |

| High [CH₃O⁻] | Rate gradually decreases | cas.czresearchgate.net | |

| Step 2 (Intermediate to Product) | [CH₃O⁻] | Rate is independent of methoxide concentration | cas.czresearchgate.net |

| [H₂O] in Methanol | Rate increases with increasing water concentration | cas.czresearchgate.net |

Influence of Solvent and Catalyst Systems on Reaction Pathways

The choice of solvent and catalyst plays a critical role in directing the reaction pathways of quinazolinone precursors. In the desulfurization reaction to form this compound, the solvent system of methanol containing sodium methoxide and varying amounts of water significantly impacts the reaction kinetics. cas.czresearchgate.net The transformation of the intermediate to the final product is particularly sensitive to the concentration of water in the methanol, with the rate increasing as water concentration rises. researchgate.net

Studies on the related compound, 2-phenylquinazoline-4-thione, demonstrate the profound influence of solvent polarity and the nature of alkylating agents on reaction outcomes. e3s-conferences.orgresearchgate.net The alkylation of this thione can occur at either the N3- or S4- positions, indicating the ambivalent nature of its anion. e3s-conferences.orgresearchgate.net An increase in solvent polarity, along with the use of "harder" methylation agents like dimethyl sulfate, favors the formation of the N3-alkylation product. e3s-conferences.orgresearchgate.net Conversely, in non-polar aprotic solvents such as DMF or dipolar aprotic solvents like acetonitrile, the reaction exclusively yields the N-methyl product. e3s-conferences.org

Table 2: Solvent and Reagent Effects on Alkylation of 2-Phenylquinazoline-4-thione

| Methylation Agent | Solvent | Observed Product(s) | Reference |

|---|---|---|---|

| Methyl Iodide ("Soft") | Ethanol | Initially S-alkylation product, longer reaction times yield some N3-product | e3s-conferences.org |

| Dimethyl Sulfate ("Hard") | Not specified, but trend noted | Increased yield of N3-alkylation product | e3s-conferences.orgresearchgate.net |

| Methyl Tosylate ("Hard") | |||

| Not specified | DMF (non-polar aprotic) | Exclusively N3-methyl product | e3s-conferences.orgresearchgate.net |

| Not specified | Acetonitrile (dipolar aprotic) | Exclusively N3-methyl product | e3s-conferences.orgresearchgate.net |

Furthermore, various metal catalysts, including palladium, copper, and cobalt, are extensively used in the synthesis and functionalization of the broader quinazolinone class, enabling reactions such as C-H functionalization, annulation, and cross-coupling. researchgate.netnih.gov For instance, palladium-copper co-catalyzed reactions have been used for C-arylation, followed by copper-catalyzed cyclization. nih.gov

Investigation of Reaction Intermediates

Given that the desulfurization is driven by methoxide and the intermediate is stable in the absence of water, it has been proposed that this intermediate has the structure of a dimethoxy adduct. researchgate.net The subsequent reaction of this intermediate to form the final quinazolinone product is facilitated by the presence of water. researchgate.net

Regioselectivity and Stereoselectivity in Quinazolinone Transformations

Regioselectivity is a key consideration in the synthesis and functionalization of the quinazolinone scaffold. Nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dichloroquinazoline (B46505) precursors and various amine nucleophiles consistently show a high degree of regioselectivity for substitution at the 4-position of the quinazoline (B50416) ring. nih.gov Theoretical studies using DFT calculations support this observation, indicating that the carbon atom at the 4-position is more susceptible to nucleophilic attack. nih.gov

Site-selective transformations of 2-aryl-quinazolinones through transition-metal-catalyzed C-H bond functionalization and annulation offer another example of regiochemical control. researchgate.netresearchgate.net These methods provide an efficient route to diverse substituted nitrogen-containing heterocyclic frameworks. researchgate.net Similarly, palladium-catalyzed regioselective intramolecular oxidative C-H amination has been developed to synthesize specific regioisomers of quinazolinone-fused heterocycles, exclusively producing the linear isomer. nih.gov

The alkylation of 2-phenylquinazoline-4-thione also highlights regioselectivity, where the choice of solvent and alkylating agent can direct the reaction to either the nitrogen (N3) or sulfur (S4) atom. e3s-conferences.orgresearchgate.net An increase in solvent polarity and the "hardness" of the methylating agent leads to a higher yield of the N3-substituted product. researchgate.net

Functional Group Interconversions and Derivatization Reactions

The quinazolinone core is a versatile scaffold for a wide range of functional group interconversions and derivatization reactions. The 2-methyl group, in particular, serves as a useful handle for further chemical modifications. For example, 2-methyl-3-arylquinazolin-4(3H)-ones can undergo iodine-promoted oxidative cross-coupling with methyl ketones to produce highly conjugated systems. rsc.org

The 2-methyl-quinazolin-4(3H)-one can be used as a building block for various fused heterocyclic systems. Reactions with reagents like o-chlorobenzoyl chloride, 2-chlorobenzaldehyde, and chloroacetyl chloride can lead to the formation of quinolino[2,1-b]quinazoline and pyrrolo[2,1-b]quinazoline derivatives. scirp.org These transformations often proceed through an initial reaction at the 2-methyl position followed by an intramolecular cyclization. scirp.org

Furthermore, derivatization of the quinazolinone scaffold is a common strategy. For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one can be alkylated with ethyl bromoacetate (B1195939) to form the corresponding ester, which can then be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov These reactions demonstrate the utility of the quinazolinone system for creating libraries of compounds with diverse functionalities.

Structure Activity Relationship Sar Studies of 1 Methyl 2 Phenylquinazolin 4 1h One Derivatives

Analysis of Substituent Effects at Position N1 (e.g., Methyl Group)

The substitution at the N1 position of the quinazolin-4(1H)-one ring is a critical determinant of its physicochemical properties and biological activity. While many SAR studies on quinazolinones focus on modifications at positions 2, 3, and the benzenoid ring, the N1 position plays a subtle yet important role. The presence of a methyl group at N1, as in the parent compound 1-Methyl-2-phenylquinazolin-4(1H)-one, fundamentally alters the molecule's hydrogen bonding capacity compared to its N1-unsubstituted counterpart.

The N1-H in an unsubstituted quinazolinone can act as a hydrogen bond donor, which can be a key interaction with biological targets. The replacement of this hydrogen with a methyl group removes this capability, which can either increase or decrease biological activity depending on the specific target interaction. Methylation at N1 also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to better cell membrane permeability.

While extensive comparative studies focusing solely on the N1-methyl group in 2-phenylquinazolin-4(1H)-ones are not abundant, the general principles of medicinal chemistry suggest that this modification is significant. For instance, in related heterocyclic systems, N-methylation is a common strategy to fine-tune activity and improve pharmacokinetic profiles. The specific impact of the N1-methyl group is highly dependent on the rest of the molecular structure and the biological target being investigated.

Role of the Phenyl Substituent at Position 2

The substituent at position 2 of the quinazolinone core is a major focal point for SAR studies, and the presence of an aryl group, particularly a phenyl ring, is often considered essential for a range of biological activities. nih.gov This phenyl group can engage in various non-covalent interactions with biological targets, including pi-pi stacking, hydrophobic, and van der Waals interactions.

Research has shown that modifications to this 2-phenyl ring can drastically alter the compound's potency and selectivity. For instance, in the pursuit of anticancer agents, the substitution pattern on the 2-phenyl ring is a key determinant of cytotoxicity. researchgate.net Studies on 2-arylquinazolinones have revealed that introducing electron-withdrawing or electron-donating groups can modulate activity. For example, derivatives with trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at the ortho-position of the 2-aryl ring showed potent cytotoxicity, an effect that was lost when these groups were moved to the meta-position. researchgate.net Similarly, a 2'-fluoro substitution on the phenyl ring led to strong cytotoxicity against HeLa cells. researchgate.net

In the context of antioxidant activity, the presence of hydroxyl and methoxy (B1213986) groups on the 2-phenyl ring is crucial. mdpi.com For 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, it typically requires at least one hydroxyl group, often in combination with a methoxy group or a second hydroxyl group at the ortho or para position. mdpi.com Conversely, some studies have found that replacing the 2-phenyl ring with a naphthyl group can be unfavorable for certain biological activities, such as cytotoxicity. researchgate.netmdpi.com

| Compound Series | Substituent at C2 | Key Findings on Biological Activity |

| 2-Arylquinazolinones | Ortho-CF₃ or OCF₃ on phenyl ring | Potent cytotoxicity observed. researchgate.net |

| 2-Arylquinazolinones | Meta-CF₃ or OCF₃ on phenyl ring | Loss of cytotoxic activity. researchgate.net |

| 2-Arylquinazolinones | 2'-Fluoro on phenyl ring | Strong cytotoxicity against HeLa cells. researchgate.net |

| 2-Arylquinazolinones | Naphthyl group | Unfavorable for cytotoxic activity. researchgate.netmdpi.com |

| 2-Phenylquinazolin-4(3H)-ones | Hydroxyl and/or methoxy groups on phenyl ring | Important for antioxidant activity. mdpi.com |

Influence of Substitutions on the Benzenoid Ring (Positions 5, 6, 7, 8)

For anticancer activity, substitutions at positions 6 and 7 are particularly important. The introduction of electron-donating groups, such as methoxy groups, at the 6 and 7 positions has been shown to increase the activity of quinazoline (B50416) derivatives as EGFR kinase inhibitors. mdpi.com In studies of 2-arylquinazolinones, 7-methyl derivatives were generally found to be more cytotoxic than the corresponding 6-methyl derivatives. researchgate.net Furthermore, the introduction of a 6-amino group led to potent antiproliferative properties, with high cytotoxicity observed against various cancer cell lines. researchgate.net

Halogenation of the benzenoid ring is another common strategy to enhance biological activity. A single substitution at the sixth position, such as with a bromine atom, has been reported to be beneficial for increasing antitumor activities. researchgate.net The presence of a chlorine atom at position 7 has been linked to favorable anticonvulsant activity in some quinazolinone series. nih.gov These findings highlight that even minor changes to the substitution pattern on the benzenoid ring can lead to significant shifts in biological effect.

| Position(s) | Substituent | Observed Effect on Biological Activity |

| 6 | Bromine | Beneficial for antitumor activity. researchgate.net |

| 6 | Amino group | Potent antiproliferative properties. researchgate.net |

| 6, 7 | Methoxy groups (electron-donating) | Increased EGFR kinase inhibitory activity. mdpi.com |

| 7 | Methyl group | Generally more cytotoxic than 6-methyl analogs. researchgate.net |

| 7 | Chlorine | Favors anticonvulsant activity. nih.gov |

Impact of Modifications at Position 3 on Biological Activity

Position 3 of the quinazolinone ring is one of the most frequently modified sites for modulating biological activity. The substituent at this position can project into solvent-exposed regions or interact with specific pockets of a target protein, making it a key handle for improving potency, selectivity, and pharmacokinetic properties. A vast body of research indicates that introducing diverse moieties at the N3-position can yield compounds with a wide range of pharmacological effects, including antibacterial, anticonvulsant, and anticancer activities. researchgate.netnih.gov

For instance, the incorporation of an arylideneamino substituent at position 3 has been shown to enhance the antibacterial activity of the 2-phenylquinazolone system. nih.gov In the search for novel anticonvulsants, it has been noted that the addition of different heterocyclic moieties, such as oxadiazoles (B1248032) and thiadiazoles, at position 3 can significantly increase activity. nih.gov Some studies have suggested that a 2-aminophenyl group at this position also boosts anticonvulsant effects. nih.gov

| N3-Substituent Type | Example Moiety | Associated Biological Activity |

| Arylideneamino | Substituted arylideneamino groups | Enhanced antibacterial activity. nih.gov |

| Heterocyclic Rings | Oxadiazoles, Thiadiazoles | Increased anticonvulsant activity. nih.gov |

| Substituted Phenyl | 2-Aminophenyl | Increased anticonvulsant activity. nih.gov |

| Various Heterocycles | General heterocyclic moieties | Alteration of overall biological activity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japer.in For quinazolinone derivatives, QSAR has been instrumental in rationalizing observed SAR data and in predicting the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

QSAR models are built using a dataset of compounds with known biological activities. The chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical, electronic, and topological properties. japer.in Statistical methods, such as Multiple Linear Regression (MLR), are then employed to develop an equation that relates these descriptors to the biological activity. nih.gov

Several QSAR studies have been successfully applied to quinazolinone derivatives to understand the structural requirements for various activities:

Anticonvulsant Activity: QSAR models have been developed for quinazolin-4(3H)-ones to identify key descriptors influencing their anticonvulsant effects. These models often highlight the importance of descriptors related to molecular shape, connectivity, and electronic properties, such as autocorrelation and eigenvalue-based indices. researchgate.netufv.br

Kinase Inhibition: As inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and tyrosine kinases, QSAR models for quinazolinones have been crucial. nih.govjapsonline.com These studies often reveal that electronic descriptors (e.g., energy of the lowest unoccupied molecular orbital - LUMO) and properties related to atom-type electrotopological states are significant predictors of inhibitory potency. nih.govjapsonline.com

A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²), a high cross-validation coefficient (q²), and good predictive ability for an external test set (pred_R²). researchgate.netjapsonline.com These validated models provide valuable insights into the mechanism of action and guide the design of new derivatives with potentially enhanced activity.

Biological Activity Spectrum and Mechanistic Investigations of 1 Methyl 2 Phenylquinazolin 4 1h One and Analogues

Antiviral Activities and Mechanisms of Action

Quinazolinone derivatives have emerged as a class of compounds with potent antiviral properties against a range of human and plant viruses. researchgate.netnih.gov Studies have identified specific analogues that can inhibit viral replication and show virucidal effects. nih.govmdpi.com For instance, certain 2,3,6-trisubstituted quinazolinone compounds are effective inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov One of the most potent compounds, featuring a morpholin-4-yl substituent, demonstrated an EC50 value of 180 nM against ZIKV in Vero cells and 100 nM in U87 glioblastoma cells, significantly reducing viral protein levels. nih.gov Similarly, 2-Methylquinazolin-4(1H)-one has been identified as a significant antiviral agent against the Influenza A virus, with an in vitro IC50 of 23.8 μg/mL. nih.govmdpi.com Further research has highlighted quinazoline (B50416) urea (B33335) analogues with powerful inhibitory effects on viruses such as influenza A H1N1, Coxsackie virus B4, and Respiratory syncytial virus, with some compounds showing EC50 values as low as 0.025 µM. researchgate.net Other studies have reported that 2-phenyl-3-disubstituted quinazolin-4(3H)-ones exhibit activity against herpes simplex virus type 1, vaccinia virus, and cowpox virus, with IC50 values in the range of 20–60 µM. researchgate.net The mechanism often involves targeting essential viral enzymes, such as the main protease (Mpro) in SARS-CoV-2, thereby blocking the viral life cycle. nih.gov

A primary mechanism of the antiviral action of quinazolinone analogues is the disruption of viral replication and assembly. nih.govmdpi.com The Tobacco Mosaic Virus (TMV), a well-studied plant virus, replicates via an RNA-dependent RNA polymerase (RdRp). nih.gov The inhibition of this replicase activity is a key strategy for controlling the virus. nih.gov Studies on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have demonstrated significant curative activities against TMV. mdpi.com For example, certain analogues exhibited curative rates of over 50% against TMV at a concentration of 500 μg/mL. mdpi.com This interference with the replication machinery is not limited to plant viruses. In human viruses like ZIKV and DENV, quinazolinone compounds effectively block replication, leading to a reduction in viral RNA and essential viral proteins such as NS5, NS3, and capsid proteins. nih.gov Similarly, 2-Methylquinazolin-4(1H)-one was found to inhibit the replication of the Influenza A virus in infected mice, significantly downregulating the expression of viral neuraminidase (NA) and nucleoprotein (NP). nih.govmdpi.com For SARS-CoV-2, quinazolin-4-one derivatives act as non-covalent inhibitors of the main protease (Mpro), an enzyme crucial for processing viral polyproteins and enabling the assembly of the replication-transcription complex. nih.gov This inhibition effectively halts viral replication, with some compounds showing an EC50 of 1.10 µM in cell-based assays. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. researchgate.netnih.gov The versatility of the quinazolinone scaffold allows for substitutions that can enhance its efficacy against different microorganisms. tandfonline.com

The antimicrobial activity of quinazolinone analogues often spans both Gram-positive and Gram-negative bacteria as well as fungal species. tandfonline.com For instance, a study on 6-iodo-2-phenylquinazolin-4(3H)-one derivatives showed excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (inhibition zone ≥ 20 mm), good activity against Gram-negative bacteria such as Escherichia coli (inhibition zone 13–18 mm), and moderate activity against the fungus Candida albicans (inhibition zone 12–15 mm). tandfonline.com However, microorganisms like Pseudomonas aeruginosa and C. albicans have shown lower susceptibility to some derivatives. tandfonline.com

Research on 2-Methyl-4(3H)-quinazolinone and 2–Phenyl-4(3H)-quinazolinone demonstrated significant antibacterial effects. researchgate.net Specifically, 2-Methyl-4(3H)-quinazolinone was found to have higher activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa compared to other tested analogues. researchgate.net The introduction of different functional groups, such as pyrazole (B372694) moieties, has also yielded compounds with potent activity against a panel of four bacterial and four fungal strains. semanticscholar.org Some 2,3,6-trisubstituted quinazolin-4-one derivatives have demonstrated excellent activity against E. coli and the fungus Aspergillus niger. biomedpharmajournal.org This indicates that specific substitutions can target a wide range of microbes, highlighting the potential for developing specialized antimicrobial agents from this chemical class.

The in vitro potency of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. tandfonline.com Studies on quinazolinone analogues have reported a range of MIC values, confirming their antimicrobial potential. For certain 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, MIC values against S. aureus and B. subtilis were recorded as low as 3.125-6.25 μg/mL. tandfonline.com Analogues of 6-methyl-3-phenyl-4(3H)-quinazolinone have also shown notable activity, with MICs against S. aureus as low as 16 μg/mL. tandfonline.comtandfonline.com Furthermore, newly synthesized quinazolin-4(3H)-one derivatives incorporating a pyrazole scaffold exhibited potent broad-spectrum activity, with one of the most active compounds showing MIC values in the range of 1–16 µg/mL against all tested bacterial and fungal strains. semanticscholar.org

| Compound/Analogue Type | Microorganism | MIC (μg/mL) | Reference |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivative (thioureide) | S. aureus | 3.125 | tandfonline.com |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivative (thioureide) | B. subtilis | 6.25 | tandfonline.com |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivative (thioureide) | E. coli | 12.5 | tandfonline.com |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivative (thioureide) | C. albicans | 50 | tandfonline.com |

| Quinazolone Pyridinium analogue | S. aureus ATCC 29213 | 1 | mdpi.com |

| Quinazolone Pyridinium analogue | E. coli | 0.5 | mdpi.com |

| Quinazolone Pyridinium analogue | MRSA | 2 | mdpi.com |

| 6-Methyl-3-phenyl-4(3H)-quinazolinone analogue | S. aureus ATCC 29213 | 16 | tandfonline.comtandfonline.com |

| Quinazolin-4(3H)-one with pyrazole scaffold | B. subtilis | 1 | semanticscholar.org |

| Quinazolin-4(3H)-one with pyrazole scaffold | S. typhimurium | 2 | semanticscholar.org |

| Quinazolin-4(3H)-one with pyrazole scaffold | C. albicans | 8 | semanticscholar.org |

Anticancer and Antitumor Activities

The quinazolinone framework is a recognized pharmacophore in the development of anticancer agents, with several derivatives approved as drugs for cancer therapy. nih.govnih.govtandfonline.com Analogues of 1-Methyl-2-phenylquinazolin-4(1H)-one have been extensively studied for their cytotoxic effects against various human cancer cell lines. nih.gov

The primary mechanism of the antitumor action of quinazolinone derivatives is the inhibition of cancer cell proliferation and growth. researchgate.net This cytotoxic activity has been demonstrated across a wide range of human cancer cell lines. For example, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones showed potent antitumor activities against the A549 lung cancer cell line, with some analogues exhibiting IC50 values less than 10 μM, which is more potent than the standard drug cisplatin (B142131) (IC50 of 12 μM). researchgate.netresearchgate.net Almost all compounds in this series displayed better cytotoxic activity than cisplatin against MCF-7 breast cancer and SW1116 colon cancer cell lines. researchgate.netresearchgate.net

Other studies have confirmed these findings with different substitutions. A series of 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones were tested against A-549 lung and MDAMB-231 breast cancer cells, with the most active compounds showing IC50 values in the micromolar range. benthamdirect.comeurekaselect.com Similarly, novel quinazolinone derivatives have shown significant cytotoxic effects against HepG2 (liver), MCF-7 (breast), and Caco-2 (colon) cancer cell lines, with one compound being as effective as doxorubicin (B1662922) against HepG2 cells. nih.gov The broad applicability and potent inhibitory effects on cellular proliferation underscore the therapeutic potential of these compounds in oncology. nih.govnih.gov

| Compound/Analogue Type | Cancer Cell Line | IC50 (μM) | Reference |

| 2-(Chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one | A549 (Lung) | 8 | researchgate.net |

| 2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | A549 (Lung) | 9 | researchgate.net |

| 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one analogue | MCF-7 (Breast) | <10 | researchgate.net |

| 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one analogue | SW1116 (Colon) | <10 | researchgate.net |

| 3-(4-Nitrophenyl)-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinazolin-4-(3H)-one | A-549 (Lung) | 1.12 | benthamdirect.com |

| 3-(4-Nitrophenyl)-2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinazolin-4-(3H)-one | MDAMB-231 (Breast) | 1.89 | benthamdirect.com |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 (Colon) | 23.31 | nih.gov |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 (Liver) | 53.29 | nih.gov |

| 6-Methyl-3-phenylquinazolin-4(3H)-one analogue | EKVX (NSC Lung) | 2.51 | tandfonline.com |

| 6-Methyl-3-phenylquinazolin-4(3H)-one analogue | HCT-15 (Colon) | 3.98 | tandfonline.com |

Interference with Molecular Targets (e.g., Tubulin Polymerization)

Quinazolinone derivatives have been identified as a novel class of inhibitors that target tubulin polymerization, a critical process for cell division, making it a key target for anticancer drugs. acs.orgnih.govacs.org These compounds often exert their effects by binding to the colchicine (B1669291) site on the β-tubulin subunit, disrupting the formation of microtubules. acs.orgmdpi.com

Mechanistic studies on quinazolinone analogues reveal that they can induce cell cycle arrest in the G2/M phase, a hallmark of tubulin polymerization inhibition. acs.orgnih.gov For instance, the analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to be a potent inhibitor of tubulin assembly with an IC₅₀ value of 0.77 μM. acs.orgacs.org This compound also showed a 99% inhibition of colchicine binding at a 5 μM concentration, confirming its interaction with the colchicine binding site. acs.orgacs.org Similarly, other analogues such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) also demonstrated inhibitory effects on tubulin polymerization, leading to G2+M cell cycle arrest. nih.govrsc.org Molecular docking studies further support these findings, showing that these quinazolinone derivatives fit well within the colchicine binding pocket of tubulin. nih.govrsc.org

The structural features of the quinazolinone ring and its substituents play a crucial role in the tubulin inhibitory activity. Variations in substituents, such as the position of a methoxy (B1213986) group on a styryl moiety, can significantly alter the cytotoxic and tubulin polymerization inhibitory effects. nih.govrsc.org

| Compound | Target/Assay | Activity | Source |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly | IC₅₀: 0.77 μM | acs.orgacs.org |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Colchicine Binding Inhibition | 99% at 5 μM | acs.orgacs.org |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Tubulin Polymerization | Inhibition observed | nih.govrsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Tubulin Polymerization | Complete inhibition | nih.govrsc.org |

| 2-Styrylquinazolin-4(3H)-one 51 | Cytotoxicity | Sub-μM potency | nih.govrsc.org |

Antimalarial Activities

The quinazoline scaffold is recognized for its potential in developing new antimalarial agents. nih.govjuniperpublishers.commdpi.com The global health challenge posed by malaria, particularly with the rise of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutics. nih.govmdpi.com Quinazolinone derivatives have been synthesized and evaluated for their activity against this parasite, showing promise in targeting essential parasite enzymes like Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). nih.gov

Research into quinazolinone-2-carboxamide derivatives has led to the identification of a novel antimalarial scaffold. acs.org Through structure-activity relationship (SAR) studies, researchers have optimized these compounds, achieving significant improvements in potency from initial hits. acs.org These efforts highlight the versatility of the quinazoline core in designing molecules with potent antiplasmodial effects. acs.org

In Vitro and Murine Model Efficacy

The efficacy of quinazolinone analogues has been demonstrated in both laboratory settings and animal models. In vitro assays against Plasmodium falciparum strains, including those resistant to chloroquine, have shown that several 4-anilinoquinoline derivatives possess potent activity, often in the low nanomolar range. nih.gov For example, a series of quinazolinone-2-carboxamide derivatives were tested for antiplasmodial activity, with SAR studies focusing on optimizing substituents on the quinazoline ring to enhance efficacy. acs.org

In vivo studies using murine models infected with malaria parasites, such as Plasmodium berghei, have further validated the potential of these compounds. nih.gov A morpholino derivative of 4-anilinoquinoline was shown to cure infected mice, indicating its effectiveness in a living organism. nih.gov Similarly, another study identified a potent inhibitor from a series of quinazolinone-2-carboxamides that demonstrated in vivo efficacy in a humanized SCID mouse model of P. falciparum malaria. acs.org These findings underscore the therapeutic potential of this class of compounds in combating malaria.

| Compound Class | Model | Activity | Source |

| 4-Anilinoquinolines | P. falciparum (in vitro) | Low nanomolar activity against chloroquine-sensitive and -resistant strains | nih.gov |

| Morpholino derivative of 4-anilinoquinoline | P. berghei infected mice (in vivo) | Cured infected mice | nih.gov |

| Quinazolinone-2-carboxamide derivative | Humanized SCID mouse model (P. falciparum) | Demonstrated in vivo efficacy | acs.org |

Anti-inflammatory Properties

Quinazoline and its derivatives, particularly quinazolin-4(3H)-ones, are well-documented for their significant anti-inflammatory activities. nih.govresearchgate.netmdpi.comfabad.org.tr Numerous studies have focused on synthesizing and evaluating new analogues for their ability to reduce inflammation, often using the carrageenan-induced paw edema test in rats. nih.govresearchgate.net

The anti-inflammatory potential is closely linked to the substitution pattern on the quinazoline ring. For instance, research has shown that compounds like 1-isopropyl-2-phenyl-4(1H)-quinazolinone exhibit optimal potency. nih.gov The presence of a halogen atom is also often preferred for enhanced activity. nih.gov Other studies have found that substitutions at the C-3 position of the quinazolinone core with moieties like thiazolidinone and azetidinone can yield derivatives with activity comparable to standard drugs like phenylbutazone (B1037). researchgate.net Furthermore, SAR studies on 1-phenyl quinazolinone derivatives indicated that a 2-piperidenomethyl substituent was the most active in one series. mdpi.com

| Compound/Derivative Class | Model | Finding | Source |

| 1-Isopropyl-2-phenyl-4(1H)-quinazolinones | Carrageenan-induced paw edema | Optimal potency observed | nih.gov |

| 2-Methyl and 2,4-dinitro substituted quinazolinones | Carrageenan-induced paw edema | Favorable for anti-inflammatory activity | fabad.org.tr |

| Thiazolidinone/Azetidinone at C-3 | Carrageenan-induced paw edema | Activity comparable to phenylbutazone (16.3-36.3% inhibition) | researchgate.net |

| 4-Nitrostyryl-substituted quinazolinone | Not specified | 62.2–80.7% reduction in edema volume | mdpi.com |

Antioxidant Mechanisms and Assays

Quinazolinone derivatives have demonstrated notable antioxidant properties, which are crucial for combating oxidative stress linked to various diseases. mdpi.comnih.govresearchgate.net The antioxidant capacity of these compounds is typically evaluated using a variety of in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the TEAC (Trolox Equivalent Antioxidant Capacity) CUPRAC method. mdpi.com

Studies on 2-substituted quinazolin-4(3H)-ones have shown that the ABTS and TEAC-CUPRAC assays are often more sensitive and provide more reliable results than the DPPH assay for this class of compounds. mdpi.com The antioxidant activity is highly dependent on the molecular structure. For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group, particularly in the ortho or para position on the phenyl ring, is often required for significant antioxidant activity. mdpi.com For example, dihydroxy-substituted quinazolinones have shown the most potent radical scavenging activity. mdpi.com The combination of a hydroxyl group with a methoxy substituent can also confer antioxidant properties. mdpi.com

An anti-ischemic agent, 3-methyl-1-phenyl-2-pyrazolin-5-one, which shares structural similarities, was found to inhibit the oxidation of phosphatidylcholine liposomal membranes, suggesting it can act as an effective antioxidant in both cell-free and cellular systems. nih.gov

| Compound/Derivative | Assay | Result | Source |

| Dihydroxy-substituted quinazolinones (21e, 21g, 21h) | DPPH | EC₅₀ values of 7.2-7.5 μM | mdpi.com |

| Dihydroxy-substituted quinazolinone (21e) | TEAC-CUPRAC | Highest antioxidant capacity (TEAC value: 3.46) | mdpi.com |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Liposomal Oxidation Inhibition | Efficiently inhibited oxidation initiated by water-soluble and lipid-soluble initiators | nih.gov |

Enzyme Inhibition Studies and Target Identification

The quinazolinone scaffold is a versatile platform for designing inhibitors of various enzymes, which is a key strategy in modern drug discovery. nih.gov These compounds have been shown to target a range of protein kinases and other enzymes implicated in diseases like cancer. mdpi.comnih.gov

For example, certain quinazolin-4(3H)-one derivatives have been evaluated as multiple tyrosine kinase inhibitors, showing activity against CDK2, HER2, EGFR, and VEGFR2. nih.gov Compounds 2i and 3i from one study demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases, with IC₅₀ values in the sub-micromolar range, comparable to established inhibitors like imatinib (B729) and erlotinib. nih.gov This multi-target capability makes them attractive candidates for cancer therapy. mdpi.comnih.gov The development of such inhibitors often involves modifying the quinazoline core to fit the pharmacophoric features of known tyrosine kinase inhibitors. nih.gov

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme primarily found in the striatum of the brain and is involved in hydrolyzing cyclic nucleotides (cAMP and cGMP). nih.govfrontiersin.org Its inhibition is a promising therapeutic strategy for certain neurological and psychiatric disorders, such as schizophrenia. researchgate.net Several classes of PDE10A inhibitors have been developed, with some featuring heterocyclic cores similar to quinazolines. nih.govnih.govsigmaaldrich.com

One study identified a 4-pyrrolidylquinazoline derivative as a PDE10A inhibitor. nih.gov Another potent and selective PDE10A inhibitor, CPL500036, which features a triazolopyrazine-imidazopyrimidine core, was found to have an IC₅₀ of 1 nM. frontiersin.org While not a direct quinazolinone, the development of such heterocyclic inhibitors highlights the strategies used to achieve high potency and selectivity. For instance, PQ10, another PDE10 inhibitor, was shown to suppress the growth of lung tumor cells where PDE10A is overexpressed. nih.gov The inhibition of PDE10A by PQ10 led to the blockage of key signaling pathways, including β-catenin and MAPK signaling. nih.gov These findings demonstrate that targeting PDE10A with small molecule inhibitors can have significant effects on cell proliferation and survival. nih.gov

| Compound/Class | Enzyme Target | Activity (IC₅₀) | Source |

| Quinazolin-4(3H)-one (2i) | CDK2 | 0.173 ± 0.012 µM | nih.gov |

| Quinazolin-4(3H)-one (3i) | CDK2 | 0.177 ± 0.032 µM | nih.gov |

| Quinazolin-4(3H)-one (2i) | EGFR | 0.097 ± 0.019 µM | nih.gov |

| CPL500036 | PDE10A | 1 nM | frontiersin.org |

| PQ10 | PDE10 Isozymes | Selective for PDE10 | nih.gov |

Potential in Agrochemical and Plant Protection Applications

The quinazolinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention in the agrochemical sector for its potential in developing novel herbicides, fungicides, and insecticides. nih.govmdpi.com While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, numerous studies on its analogues demonstrate the broad-spectrum potential of this chemical class in plant protection. These investigations reveal that strategic modifications of the quinazolinone core can lead to compounds with potent and selective activities against a wide range of agricultural pests and diseases. nih.gov

Herbicidal Activity

Research into quinazolinone derivatives has identified several promising candidates for weed management. These compounds often act by inhibiting key enzymes in the metabolic pathways of plants.

One area of investigation has focused on quinazoline-2,4-diones as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone (B1678516) and tocopherol biosynthesis. nih.gov Inhibition of HPPD leads to bleaching symptoms and ultimately the death of susceptible plants. A series of triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their herbicidal properties. nih.gov Notably, compounds 11d and 11h from this series demonstrated potent, broad-spectrum post-emergent herbicidal activity at application rates as low as 37.5 g AI ha⁻¹, outperforming the commercial standard mesotrione (B120641). nih.gov Importantly, these compounds also showed good safety profiles for valuable crops like maize and, in the case of 11d , wheat. nih.gov

Table 1: Herbicidal Activity of Selected Quinazolinone Analogues

| Compound | Target Enzyme | Key Findings | Crop Safety |

|---|---|---|---|

| 11d | HPPD | Strong post-emergent activity at 37.5 g AI ha⁻¹ | Safe for maize and wheat |

| 11h | HPPD | Higher HPPD inhibition than mesotrione (Ki = 0.005 µM) | Safe for maize |

| QPP-7 | ACCase | >90% inhibition of several monocot weeds | Safe for various broadleaf crops |

| QPPE-I-4 | Not specified | >80% inhibition of key grass weeds at 150 g ha⁻¹ | High safety for cotton, soybean, and peanut |

Another successful approach involves the hybridization of the quinazolin-4(3H)-one moiety with the aryloxyphenoxypropionate (AOPP) motif, which is known to target acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis in grasses. mdpi.com One such derivative, QPP-7 , exhibited excellent pre-emergent herbicidal activity against a range of monocotyledonous weeds, with over 90% inhibition at a rate of 375 g ha⁻¹. mdpi.com Further structural modifications led to the development of QPPE-I-4 , which showed impressive control (>80% inhibition) of weeds like Echinochloa crusgalli and Digitaria sanguinalis at 150 g ha⁻¹ and demonstrated better crop safety than the commercial herbicide quizalofop-p-ethyl. mdpi.com

Fungicidal Activity

The quinazolinone framework has also proven to be a fertile ground for the discovery of novel fungicides. Plant diseases caused by pathogenic fungi are a major threat to crop yield and quality, and new chemical entities are constantly needed to manage resistance and provide broader disease control. nih.gov

In one study, a series of quinazolinone derivatives were synthesized and evaluated for their activity against several important plant pathogens. nih.gov The results indicated that these compounds possess significant fungicidal properties. For example, some derivatives showed high inhibition rates against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat, with some compounds achieving over 90% inhibition at a concentration of 50 µg/mL. nih.gov

Another investigation into deoxyvasicinone (B31485) derivatives, which contain the quinazolinone skeleton, revealed broad-spectrum fungicidal activities at a concentration of 50 μg/mL. nih.gov Furthermore, certain synthetic quinazolinone analogues have demonstrated both protective and curative effects against diseases like those caused by Sclerotinia sclerotiorum on oilseed rape, with efficacy comparable to the commercial fungicide azoxystrobin (B1666510) at a concentration of 100 μg/mL. mdpi.com

Table 2: Fungicidal Activity of Selected Quinazolinone Analogues

| Compound/Derivative Class | Target Pathogen(s) | Key Findings |

|---|---|---|

| Deoxyvasicinone derivatives | Various plant pathogens | Broad-spectrum fungicidal activity at 50 μg/mL. |

| Synthetic quinazolinone analogue 67 | Sclerotinia sclerotiorum | Protective (91.7%) and curative (87.6%) effects on oilseed rape. |

Insecticidal Activity

The development of insecticides with novel modes of action is crucial for managing insect resistance. Quinazolinone derivatives have emerged as a promising class of compounds in this area as well.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were designed and synthesized, showing moderate to high insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov Specifically, compounds 5a and 5k exhibited 80% larvicidal activity at a concentration of 5 mg/L. nih.gov Mechanistic studies suggested that these compounds may act on calcium channels in the insect's nervous system, a different mode of action compared to some existing insecticides. nih.gov

Furthermore, pyrimido[2,1-b]quinazoline derivatives have been investigated for their mosquitocidal properties. One such compound, DHPM3 , was found to be a potent larvicide against Anopheles arabiensis, a major malaria vector, achieving 100% mortality. nih.gov

Table 3: Insecticidal Activity of Selected Quinazolinone Analogues

| Compound | Target Pest | Key Findings |

|---|---|---|

| 5a and 5k | Oriental armyworm (Mythimna separata) | 80% larvicidal activity at 5 mg/L. |

| DHPM3 | Anopheles arabiensis | 100% larval mortality. |

Conclusion and Future Research Directions

Synthesis and Biological Significance of 1-Methyl-2-phenylquinazolin-4(1H)-one

The core structure of This compound belongs to the 4(3H)-quinazolinone class, which is a significant pharmacophore. nih.gov The synthesis of related 1-alkyl-4(1H)-quinazolinones has been achieved through methods such as the cyclization of substituted anthranilamides with acid chlorides. nih.gov For N-methylated quinazolinones specifically, a common synthetic route involves starting with N-methyl isatoic anhydride. nih.gov

While research specifically detailing the biological activities of This compound is limited in the public domain, extensive studies on structurally similar compounds highlight the importance of the N-1 methylation for potent bioactivity, particularly in the realm of central nervous system disorders. A series of N-(1-methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov This research underscores the potential of the 1-methyl quinazolinone scaffold in developing new anticonvulsant agents.

The evaluation, conducted through the anticonvulsant drug development (ADD) program protocol, identified several derivatives with significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov Notably, these compounds exhibited a wide therapeutic index, with low neurotoxicity observed in the rotarod test. nih.gov Molecular docking studies suggest that these derivatives may exert their anticonvulsant effects by binding to the GABAA receptor. nih.gov

Table 1: Anticonvulsant Activity of Selected N-(1-methyl-4-oxo-1,2-dihydroquinazolin-3[4H]-yl) Derivatives

| Compound ID | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |

| 4n | 40.7 | 6.0 | >300 |

| 4b | >100 | 3.1 | >300 |

| 4a | >100 | 4.96 | >300 |

| 4c | >100 | 8.68 | >300 |

| 4f | >100 | 9.89 | >300 |

| Data sourced from a study on related dihydroquinazolinone derivatives, highlighting the potential of the 1-methyl scaffold. nih.gov |

Furthermore, studies on other 1-alkyl-2-phenyl-4(1H)-quinazolinones have demonstrated anti-inflammatory activity, suggesting another potential therapeutic avenue for this class of compounds. nih.gov

Emerging Research Avenues for Advanced Quinazolinone Chemistry

The field of quinazolinone chemistry is continually evolving, with researchers exploring innovative strategies to enhance the therapeutic potential of this scaffold. These emerging avenues promise to deliver next-generation agents with improved efficacy and novel mechanisms of action.

Molecular Hybridization: A prominent strategy involves creating hybrid molecules that combine the quinazolinone core with other pharmacologically active scaffolds like triazoles, piperazines, or indole (B1671886) moieties. nih.govnih.govnih.gov This approach aims to develop agents with synergistic or multi-target activity. For instance, quinazolinone-triazole hybrids have been synthesized using "click chemistry" and have shown potent anti-cancer activity. nih.govbenthamdirect.com

Dual-Target and Multi-Target Inhibitors: Researchers are designing quinazolinone derivatives to simultaneously inhibit multiple biological targets implicated in diseases like cancer. Compounds have been developed as dual tyrosine kinase inhibitors, targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Another innovative approach has led to dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), leveraging the concept of synthetic lethality for breast cancer therapy. nih.gov

Novel Drug Targets: The exploration of new biological targets for quinazolinone-based drugs is an exciting frontier. Recently, derivatives have been designed to target G-quadruplexes (G4), which are non-canonical nucleic acid structures found in oncogene promoters, presenting a novel anti-cancer strategy. scilit.com

Advanced Synthetic Methodologies: The development of more efficient, sustainable, and versatile synthetic methods is crucial. Recent advances include the use of organocatalysis, metal-free synthesis, and novel catalysts like graphene oxide nanosheets to construct the quinazolinone framework. rsc.org These methods often provide advantages in terms of yield, reaction conditions, and environmental impact. rsc.org

Table 2: Examples of Emerging Research in Quinazolinone Chemistry

| Research Avenue | Example Application / Target | Key Findings |

| Dual Inhibition | EGFR and VEGFR-2 Kinases | Hydroxylated glycoside derivatives of quinazolinone showed excellent potency against EGFR and significant activity against VEGFR-2. nih.gov |

| Multi-Targeting | PARP1 and BRD4 | A quinazolin-4(3H)-one derivative was identified as a potent dual inhibitor, showing antitumor activity in xenograft models. nih.govmdpi.com |

| Novel Targets | G-Quadruplexes (G4) | Disubstituted phenylquinazolines displayed significant antiproliferative activities by binding to and stabilizing G4 structures. nih.govscilit.com |

| Hybridization | Quinazolinone-Triazole Hybrids | Synthesized via click chemistry, these hybrids exhibited anti-cancer activity in the micromolar range against lung and breast cancer cell lines. benthamdirect.comeurekaselect.com |

Challenges and Opportunities in the Development of Quinazolinone-Based Agents

Despite the immense potential of quinazolinone derivatives, their development into clinical agents is fraught with challenges. However, each challenge presents a corresponding opportunity for innovation and advancement in the field.

Challenges:

Drug Resistance: A significant hurdle in cancer chemotherapy is the development of resistance to targeted therapies. For example, primary resistance to PARP inhibitors (PARPi) can limit their clinical efficacy. mjstjournal.com

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a persistent challenge. Poor selectivity can lead to toxicity and undesirable side effects. nih.gov

Pharmacokinetic Properties: Optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of quinazolinone derivatives is essential for their success as drugs. Poor solubility, bioavailability, or metabolic instability can terminate the development of an otherwise potent compound. nih.gov

Synthetic Complexity: While new synthetic methods are emerging, the synthesis of complex, highly functionalized quinazolinone derivatives can still be challenging, requiring multi-step processes and costly reagents. nih.gov

Opportunities:

Overcoming Resistance: Designing novel quinazolinone derivatives that can overcome existing resistance mechanisms is a major opportunity. For instance, new 4-hydroxyquinazoline (B93491) compounds have been developed that show superior cytotoxicity in primary PARPi-resistant cell lines. mjstjournal.com

Computational Drug Design: The use of in silico tools, including molecular docking and molecular dynamics simulations, offers a powerful opportunity to rationally design quinazolinone-based agents with improved potency and selectivity. These methods can predict binding interactions and guide structural optimization, saving time and resources. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for identifying the structural features responsible for biological activity. This knowledge allows for the targeted modification of the quinazolinone scaffold to enhance potency and reduce toxicity. nih.gov

Green Chemistry: There is a significant opportunity to develop more environmentally friendly and sustainable synthetic routes for quinazolinone production. The shift towards organocatalytic, microwave-assisted, and one-pot multicomponent reactions represents a positive trend in this direction.

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-phenylquinazolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with carbonyl-containing reagents. For example, refluxing 4-amino acetophenone with ethanolic solutions of aldehyde derivatives in the presence of acetic acid (as a catalyst) yields quinazolinone derivatives . Optimization involves:

- Catalyst selection : MgFe₂O₄@SiO₂ nanoparticles improve yields (85–92%) under solvent-free conditions, enhancing green chemistry metrics .

- Reaction time : TLC monitoring ensures completion within 6–8 hours .

- Workup : Precipitation in ice-water followed by filtration and recrystallization (ethanol/water) ensures purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Acetic acid-mediated | Acetic acid | 70–75 | 6 | |

| Nanoparticle-assisted | MgFe₂O₄@SiO₂ | 85–92 | 4 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR spectroscopy : Confirms C=O stretches (~1663 cm⁻¹) and N-H vibrations (~3383 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-N bond lengths: 1.32–1.38 Å) .

Q. What safety protocols are recommended for handling quinazolinone derivatives?

Methodological Answer: